molecular formula C5H6N4O3 B1384196 2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one CAS No. 4214-85-1

2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one

Cat. No. B1384196
Key on ui cas rn: 4214-85-1
M. Wt: 170.13 g/mol
InChI Key: PFTYCGMGNJVFIX-UHFFFAOYSA-N
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Patent
US08227601B2

Procedure details

To a mixture of 2-amino-6-methylpyrimidin-4(3H)-one (50 g, 0.4 mol) in 250 mL of H2SO4 at 0° C. was added 40 mL of HNO3 with an additional funnel. After being stirred at room temperature for 3 h, the reaction mixture was slowly poured into 3.6 L of diethyl ether and stirred for 15 min. Decant the ether solution and added 1.0 L of ethyl acetate to the solid and stirred for 10 h. The solid (54.8 g, 81% yield) was filtered and used for next step without any further purification.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
3.6 L
Type
reactant
Reaction Step Three
Name
Yield
81%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:7][C:6](=[O:8])[CH:5]=[C:4]([CH3:9])[N:3]=1.[N+:10]([O-])([OH:12])=[O:11].C(OCC)C>OS(O)(=O)=O>[NH2:1][C:2]1[NH:7][C:6](=[O:8])[C:5]([N+:10]([O-:12])=[O:11])=[C:4]([CH3:9])[N:3]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1=NC(=CC(N1)=O)C
Name
Quantity
250 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
3.6 L
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Decant the ether solution
ADDITION
Type
ADDITION
Details
added 1.0 L of ethyl acetate to the solid
STIRRING
Type
STIRRING
Details
stirred for 10 h
Duration
10 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=NC(=C(C(N1)=O)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 54.8 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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